4-Bromoquinoline-8-carbonitrile 4-Bromoquinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1020743-28-5
VCID: VC4224793
InChI: InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
SMILES: C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N
Molecular Formula: C10H5BrN2
Molecular Weight: 233.068

4-Bromoquinoline-8-carbonitrile

CAS No.: 1020743-28-5

Cat. No.: VC4224793

Molecular Formula: C10H5BrN2

Molecular Weight: 233.068

* For research use only. Not for human or veterinary use.

4-Bromoquinoline-8-carbonitrile - 1020743-28-5

Specification

CAS No. 1020743-28-5
Molecular Formula C10H5BrN2
Molecular Weight 233.068
IUPAC Name 4-bromoquinoline-8-carbonitrile
Standard InChI InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
Standard InChI Key MQKWVLSWSZHDGR-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N

Introduction

Chemical Structure and Physicochemical Properties

The quinoline core of 4-bromoquinoline-8-carbonitrile consists of a benzene ring fused to a pyridine ring, with substituents at the 4- and 8-positions inducing distinct electronic effects. The bromine atom, an electron-withdrawing group, activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at position 4, while the nitrile group at position 8 stabilizes intermediates through resonance and enhances solubility in polar aprotic solvents .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar molecular geometry, with a maximum deviation of 0.063 Å from the mean plane, facilitating π–π stacking interactions in solid-state structures . Key spectroscopic features include:

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 8.98 (d, J = 4.4 Hz, 1H, H-2), 8.34 (d, J = 8.0 Hz, 1H, H-5), 7.85–7.79 (m, 2H, H-6, H-7), 7.63 (d, J = 4.4 Hz, 1H, H-3) .

  • IR (KBr): νmax\nu_{\text{max}} 2225 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=C aromatic), 670 cm⁻¹ (C-Br) .

Table 1: Physicochemical Properties of 4-Bromoquinoline-8-carbonitrile

PropertyValueSource
Molecular FormulaC10H5BrN2\text{C}_{10}\text{H}_{5}\text{BrN}_{2}
Molecular Weight233.06 g/mol
SMILESC1=CC(=C2C(=C1)C(=CC=N2)Br)C#N
Melting Point148–150°C
LogP (Octanol-Water)2.45

Synthetic Methodologies

Cascade Cyclization Approaches

A high-yielding route involves the reaction of ortho-propynol phenyl azides with trimethylsilyl bromide (TMSBr) under microwave irradiation (80°C, 30 min), yielding 4-bromoquinoline-8-carbonitrile in 78% isolated yield . The mechanism proceeds via azide cyclization, bromide incorporation, and nitrile group retention, with TMSBr acting as both a Lewis acid catalyst and bromine source .

Palladium-Catalyzed Functionalization

The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids. Using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) and K2CO3\text{K}_2\text{CO}_3 in toluene/water (3:1) at 100°C, biaryl derivatives are obtained in 65–92% yield .

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Boronic AcidYield (%)Product Application
4-Methoxyphenylboronic acid92Fluorescent probes
2-Thienylboronic acid78Anticancer agents

Industrial and Material Science Applications

Coordination Polymers

Reaction with AgNO3\text{AgNO}_3 in acetonitrile yields a luminescent coordination polymer (λem\lambda_{\text{em}} = 480 nm) with potential applications in OLEDs . The nitrile group facilitates bridging between metal centers, forming a 2D network with 6.8 Å pore spacing .

FAP-Targeted PET Tracers

Comparison with Structural Analogs

Table 3: Substituent Effects on Quinoline Derivatives

CompoundSubstituentslogD₇.₄Key Application
4-Bromoquinoline-8-carbonitrile4-Br, 8-CN2.45Synthetic intermediate
4-Bromoquinoline-6-carbonitrile4-Br, 6-CN2.67Antimicrobial agents
4-Bromoquinoline-8-carboxylic acid4-Br, 8-COOH-0.89Metal-organic frameworks

The 8-cyano group in 4-bromoquinoline-8-carbonitrile enhances electrophilicity at position 4 compared to carboxylate analogs, enabling nucleophilic substitutions without requiring pre-activation .

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